molecular formula C8H7ClN4 B2931450 2-chloro-4-methyl-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 1248241-65-7

2-chloro-4-methyl-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B2931450
CAS No.: 1248241-65-7
M. Wt: 194.62
InChI Key: CGPYUTMQEZZTPL-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-6-(1H-pyrazol-1-yl)pyrimidine is a chemical compound characterized by its pyrimidine ring structure substituted with a chlorine atom at the 2-position, a methyl group at the 4-position, and a 1H-pyrazol-1-yl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-methyl-6-(1H-pyrazol-1-yl)pyrimidine typically involves the following steps:

  • Chlorination: The starting material, 4-methyl-6-(1H-pyrazol-1-yl)pyrimidine, undergoes chlorination to introduce the chlorine atom at the 2-position.

  • Methylation: The methyl group is introduced at the 4-position through a methylation reaction.

  • Coupling Reaction: The pyrazolyl group is attached to the pyrimidine ring through a coupling reaction.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-methyl-6-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the pyrimidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.

  • Reduction Products: Derivatives with reduced functional groups.

  • Substitution Products: Compounds with different substituents at the pyrimidine ring.

Scientific Research Applications

2-Chloro-4-methyl-6-(1H-pyrazol-1-yl)pyrimidine has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound can be used in biological studies to understand cellular processes and interactions.

  • Industry: The compound can be used in the production of materials, dyes, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Chloro-4-methyl-6-(1-methyl-1H-imidazol-2-yl)pyrimidine: Similar structure with an imidazole group instead of pyrazole.

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Contains a nitropyridine and isoquinoline moiety.

Uniqueness: 2-Chloro-4-methyl-6-(1H-pyrazol-1-yl)pyrimidine is unique due to its specific combination of substituents, which can lead to distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-chloro-4-methyl-6-pyrazol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c1-6-5-7(12-8(9)11-6)13-4-2-3-10-13/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPYUTMQEZZTPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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